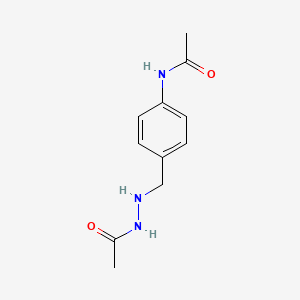
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H7Cl4NO2S It is a derivative of benzenesulfonamide, characterized by the presence of three chlorine atoms on the benzene ring and an additional chloroethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- typically involves the chlorination of benzenesulfonamide followed by the introduction of the chloroethyl group. The process can be summarized as follows:
Chlorination of Benzenesulfonamide: Benzenesulfonamide is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 2, 4, and 5 positions of the benzene ring.
Introduction of Chloroethyl Group: The chlorinated benzenesulfonamide is then reacted with 2-chloroethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium hydroxide, and various nucleophiles are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to cell death. Additionally, the compound may interfere with bacterial growth by inhibiting bacterial enzymes.
Comparación Con Compuestos Similares
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide: The parent compound without the chlorine and chloroethyl groups.
2,4,5-Trichlorobenzenesulfonamide: A derivative with only the chlorine atoms on the benzene ring.
N-(2-Chloroethyl)benzenesulfonamide: A derivative with only the chloroethyl group attached to the nitrogen atom.
The uniqueness of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
89939-01-5 |
|---|---|
Fórmula molecular |
C8H7Cl4NO2S |
Peso molecular |
323.0 g/mol |
Nombre IUPAC |
2,4,5-trichloro-N-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7Cl4NO2S/c9-1-2-13-16(14,15)8-4-6(11)5(10)3-7(8)12/h3-4,13H,1-2H2 |
Clave InChI |
AOYSKVRJSNCKMO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)

![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)


![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)


![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)

![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
